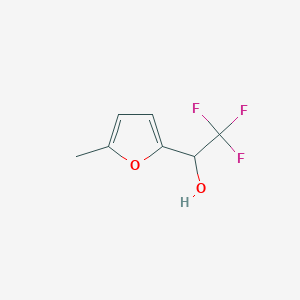

2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoro-1-(5-methylfuran-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3O2/c1-4-2-3-5(12-4)6(11)7(8,9)10/h2-3,6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWBOGKYWKNEBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585445 | |

| Record name | 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862158-19-8 | |

| Record name | 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol, a molecule of significant interest in medicinal chemistry and drug development. The furan scaffold is a privileged structure in numerous pharmacologically active compounds, and the incorporation of a trifluoromethyl group can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] This guide details the predominant synthetic methodology, explores the underlying reaction mechanism, provides a comprehensive experimental protocol, and discusses the characterization of the target compound.

Introduction: The Significance of Trifluoromethylated Furan Scaffolds

The convergence of furan chemistry with organofluorine chemistry has opened new avenues in the design of novel therapeutic agents. Furans and their derivatives are ubiquitous in nature and are core components of many clinically used drugs, exhibiting a wide range of biological activities including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][3] The furan ring often acts as a bioisosteric replacement for a phenyl group, offering modulated steric and electronic properties that can improve metabolic stability and drug-receptor interactions.[1]

The trifluoromethyl (CF3) group, often referred to as a "super-substituent," is one of the most impactful functionalities in modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile.[2] The introduction of a CF3 group can block metabolic pathways, increase bioavailability, and enhance binding to target proteins.[2] Consequently, the synthesis of molecules that combine the furan scaffold with a trifluoromethyl group is a highly sought-after endeavor in the pursuit of new and improved pharmaceuticals.

This guide focuses on the synthesis of this compound, a chiral alcohol that serves as a valuable building block for more complex trifluoromethylated furan-containing molecules.

Primary Synthetic Route: Nucleophilic Trifluoromethylation of 5-Methyl-2-furaldehyde

The most direct and widely employed method for the synthesis of this compound is the nucleophilic trifluoromethylation of the readily available starting material, 5-methyl-2-furaldehyde. This reaction is most effectively achieved using the Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF3), in the presence of a nucleophilic initiator.[4][5]

Reaction Scheme:

The Causality Behind Experimental Choices: Understanding the Mechanism

The success of this synthesis hinges on the generation of a trifluoromethyl anion (CF3-) equivalent, which then attacks the electrophilic carbonyl carbon of the aldehyde. The Ruppert-Prakash reagent itself is not nucleophilic; it requires activation by a nucleophilic initiator, typically a fluoride source like tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF).[5][6]

The mechanism proceeds as follows:

-

Initiation: A catalytic amount of fluoride ion attacks the silicon atom of TMSCF3, forming a pentacoordinate siliconate intermediate.[4]

-

Generation of the Trifluoromethyl Nucleophile: This hypervalent silicon species is unstable and fragments to release the trifluoromethyl anion (or a species that behaves as such) and the stable fluorotrimethylsilane.

-

Nucleophilic Attack: The trifluoromethyl anion attacks the carbonyl carbon of 5-methyl-2-furaldehyde, forming a trifluoromethylated alkoxide intermediate.

-

Silylation and Propagation: The resulting alkoxide is a potent nucleophile and can react with another molecule of TMSCF3 to generate a silyl ether and another trifluoromethyl anion, thus propagating the reaction chain.[6]

-

Hydrolysis: The silyl ether is stable under the reaction conditions and is hydrolyzed during the aqueous workup to yield the final product, this compound.

The choice of a fluoride initiator is critical for the reaction's efficiency. Soluble fluoride sources like TBAF are often preferred as they allow the reaction to proceed under homogeneous conditions and at lower temperatures.[4]

Sources

- 1. 862158-19-8|this compound|BLD Pharm [bldpharm.com]

- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. US4658070A - Process for the synthesis of 2,2,2-trifluoroethanol - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]

Core Topic: 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol as a Chiral Building Block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,2-trifluoro-1-(5-methylfuran-2-yl)ethanol, a sophisticated chiral building block of increasing importance in medicinal chemistry and drug development. We will delve into the strategic rationale for its use, focusing on the synergistic effects of its three key structural motifs: the stereodefined secondary alcohol, the metabolically robust trifluoromethyl group, and the versatile 5-methylfuran core. This document details efficient and highly stereoselective synthesis strategies, including biocatalytic and chemical asymmetric reductions of the corresponding prochiral ketone. Furthermore, we present detailed, field-tested experimental protocols, characterization methodologies, and a discussion of its application in the synthesis of complex molecular architectures. This guide is intended to serve as a practical resource for researchers aiming to leverage this valuable synthon in their drug discovery programs.

Strategic Importance in Modern Drug Design

The molecular architecture of this compound is not accidental; it is a carefully orchestrated combination of functionalities designed to address key challenges in modern drug development. The strategic incorporation of fluorine-containing moieties can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile.[1]

-

The Trifluoromethyl (CF₃) Group: This powerful electron-withdrawing group is a cornerstone of contemporary medicinal chemistry.[2] Its introduction into a molecular scaffold can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism (e.g., P450 enzymes).[3] The CF₃ group also increases lipophilicity, which can improve membrane permeability and bioavailability, and can modulate the pKa of nearby functional groups, thereby influencing target binding affinity.[4]

-

The Chiral Alcohol: Chirality is fundamental to molecular recognition in biological systems.[5] The secondary alcohol in this building block provides a defined stereocenter and a versatile chemical handle. It can act as a hydrogen bond donor/acceptor in interactions with biological targets and serves as a key point for subsequent stereospecific chemical transformations (e.g., etherification, esterification, or Mitsunobu reactions) to construct more complex molecules without loss of enantiopurity.

-

The 5-Methylfuran Ring: Derived from abundant biomass sources like furfural, the furan moiety represents a sustainable and synthetically accessible heterocyclic core.[6] It often serves as a bioisostere for phenyl rings, offering a different electronic and steric profile while potentially improving solubility and metabolic properties.

Physicochemical & Spectroscopic Data

A summary of the core properties of the title compound is provided below.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₇F₃O₂ |

| Molecular Weight | 180.13 g/mol |

| CAS Number | 181535-13-3 |

| Appearance | Colorless to pale yellow liquid/oil |

| ¹⁹F NMR (CDCl₃) | δ ≈ -78 ppm (s, 3F) |

| ¹H NMR (CDCl₃) | δ ≈ 6.2 (d, 1H), 6.0 (d, 1H), 5.0 (q, 1H), 2.3 (s, 3H) |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Synthesis of the Chiral Building Block: A Two-Step Approach

The most efficient pathway to enantiopure this compound involves the asymmetric reduction of its prochiral ketone precursor. This section details the synthesis of the precursor and compares the leading methods for the crucial stereoselective reduction step.

Workflow for Synthesis and Application

Caption: Overall workflow from starting materials to the final chiral building block and its application.

Synthesis of the Prochiral Ketone Precursor

The necessary precursor, 2,2,2-trifluoro-1-(5-methylfuran-2-yl)ethanone, is readily prepared via the Friedel-Crafts acylation of 2-methylfuran. The high reactivity of the furan ring at the C2 position allows for efficient reaction with an activated trifluoroacetyl source, such as trifluoroacetic anhydride (TFAA).

Asymmetric Reduction Methodologies

The conversion of the prochiral ketone to the chiral alcohol is the critical, value-adding step. Both biocatalytic and chemocatalytic methods have proven highly effective.

Biocatalysis, particularly using whole-cell microorganisms, offers an environmentally benign and exceptionally selective route to chiral alcohols.[7] Organisms such as Lactobacillus kefir and various yeasts contain carbonyl reductase enzymes that can reduce ketones with high enantioselectivity.[8][9]

-

Causality & Expertise: These enzymes create a highly specific chiral pocket around the substrate's carbonyl group. The hydride transfer from a cofactor (typically NADPH) is geometrically constrained to occur from only one face of the ketone, leading to the preferential formation of a single enantiomer. The stereochemical outcome (i.e., whether the (R)- or (S)-alcohol is formed) is dictated by Prelog's rule, although many enzymes are known to provide the "anti-Prelog" product.

Transition-metal-catalyzed asymmetric transfer hydrogenation is a powerful and well-established chemical method for reducing prochiral ketones. Catalysts typically consist of a ruthenium or rhodium metal center coordinated to a chiral ligand, such as a derivative of BINAP or a chiral diamine.[10][11]

-

Causality & Expertise: The chiral ligand creates an asymmetric environment around the metal center. The ketone substrate coordinates to the metal, and a hydride is transferred from a hydrogen source (e.g., isopropanol or formic acid). The steric and electronic properties of the chiral ligand block one face of the ketone from approaching the metal-hydride complex, thereby directing hydrogenation to the other face with high fidelity.

Conceptual View of Stereoselective Reduction

Caption: Chiral catalyst directs hydride attack to one face of the ketone, favoring one enantiomer.

Method Comparison

| Parameter | Biocatalytic Reduction | Asymmetric Transfer Hydrogenation |

| Enantioselectivity (e.e.) | Often >99% | Typically 90-99% |

| Reaction Conditions | Mild (25-37 °C), aqueous media | Variable (-20 to 80 °C), organic solvents |

| Catalyst | Whole cells or isolated enzymes | Ruthenium/Rhodium-chiral ligand complexes |

| Pros | "Green" process, extremely high e.e., low cost of catalyst (cells) | Broad substrate scope, predictable, well-studied |

| Cons | Substrate concentration can be limited, requires sterile technique | Expensive noble metal catalysts and ligands, potential for metal contamination |

Detailed Experimental Protocols

The following protocols are provided as a validated starting point for laboratory synthesis.

Protocol 1: Synthesis of 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanone (Precursor)

-

Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add 2-methylfuran (8.21 g, 100 mmol, 1.0 eq.).

-

Solvent & Cooling: Add anhydrous dichloromethane (100 mL) and cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Slowly add trifluoroacetic anhydride (TFAA) (23.1 g, 110 mmol, 1.1 eq.) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into a saturated aqueous solution of sodium bicarbonate (150 mL). Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by vacuum distillation or flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure ketone.

Protocol 2: Biocatalytic Reduction using Lactobacillus kefir (Illustrative)

This protocol is adapted from general procedures for ketone bioreduction and serves as a robust template.[8]

-

Culture Preparation: Inoculate a suitable growth medium (e.g., MRS broth) with Lactobacillus kefir cells. Grow the culture at 30 °C with shaking until it reaches the late logarithmic growth phase.

-

Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 10 min). Wash the cell pellet twice with a sterile phosphate buffer (50 mM, pH 7.0).

-

Reaction Setup: Resuspend the wet cell pellet in the same phosphate buffer to a final concentration of 50 mg/mL (wet cell weight). Add glucose (100 mM) as a cofactor regeneration source.

-

Substrate Addition: Dissolve the ketone precursor (e.g., 180 mg, 1 mmol) in a minimal amount of a co-solvent like DMSO or ethanol (e.g., <5% v/v) and add it to the cell suspension.

-

Bioreduction: Incubate the reaction mixture at 30 °C with gentle shaking (e.g., 150 rpm) for 24-48 hours. Monitor the conversion and enantiomeric excess by taking aliquots and analyzing via chiral HPLC.

-

Work-up & Extraction: Once the reaction is complete, add an equal volume of ethyl acetate to the reaction mixture and stir vigorously for 15 minutes. Centrifuge the mixture to separate the layers.

-

Purification: Collect the organic layer and repeat the extraction of the aqueous layer twice more. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting chiral alcohol can be further purified by flash chromatography if necessary.

Product Characterization & Enantiopurity Analysis

Verifying the stereochemical outcome is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[12]

-

Methodology: The enantiomeric excess (e.e.) of the synthesized alcohol is determined by separating the (R) and (S) enantiomers on a chiral stationary phase (CSP).

-

Column Selection: Polysaccharide-based columns, such as Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based), are highly effective for resolving trifluoromethyl-substituted alcohols.[12]

-

Mobile Phase: A typical mobile phase consists of a mixture of n-hexane and isopropanol (e.g., 90:10 v/v), run under isocratic conditions. The significant difference in retention times for the two enantiomers allows for accurate integration of the peak areas to calculate the e.e.

Conclusion and Future Outlook

This compound is a high-value chiral building block that provides a direct route to incorporating key pharmacologically relevant features into new chemical entities. The development of highly efficient and stereoselective synthetic methods, particularly green biocatalytic routes, has made this synthon more accessible to the drug discovery community. Its strategic application allows chemists to fine-tune properties such as metabolic stability, potency, and lipophilicity, ultimately accelerating the development of safer and more effective therapeutics. As the demand for sophisticated, fluorine-containing chiral molecules continues to grow, the importance of building blocks like this one will undoubtedly increase.

References

-

Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. (n.d.). MDPI. Retrieved from [Link]

-

Zanuttini, M. S., et al. (2023). Production of a high molecular weight jet-fuel precursor from biomass derived furfural and 2-methylfuran using propyl sulfonic SBA-15 catalysts. Applied Catalysis A, General. Retrieved from [Link]

-

Asymmetric reduction and Meerwein-Ponndorf-Verley reaction of prochiral aromatic ketones. (1996). University of Groningen. Retrieved from [Link]

-

Ferreira, I., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Retrieved from [Link]

- Process for the synthesis of 2,2,2-trifluoroethanol. (1987). Google Patents.

-

Ni, Y., et al. (2014). Biocatalytic anti-Prelog reduction of prochiral ketones with whole cells of Acetobacter pasteurianus GIM1.158. PLoS One. Retrieved from [Link]

-

Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. (n.d.). MDPI. Retrieved from [Link]

-

Ferreira, I., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Retrieved from [Link]

-

Asymmetric Synthesis of a Fused Tricyclic Hydronaphthofuran Scaffold by Desymmetric [2+2+2] Cycloaddition. (2020). Angewandte Chemie International Edition. Retrieved from [Link]

-

Demir, D., & Duman, B. (2022). Efficient bioreduction of 1-(furan-2-yl)ethanone into enantiomerically pure drug precursor by Lactobacillus paracasei BD101. ResearchGate. Retrieved from [Link]

-

Applications of 2, 2, 2 trifluoroethanol as a versatile co-solvent in supercritical fluid chromatography. (2018). Journal of Chromatography A. Retrieved from [Link]

-

Asymmetric synthesis of alkyl 5-oxotetrahydrofuran-2-carboxylates by enantioselective hydrogenation. (2009). Chemical Communications. Retrieved from [Link]

- Process for preparing 2-methylfuran. (1962). Google Patents.

-

Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews. Retrieved from [Link]

-

Applications of 2, 2, 2 Trifluoroethanol as a Versatile Co-solvent. (2018). ResearchGate. Retrieved from [Link]

-

Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020). (2023). Molecules. Retrieved from [Link]

-

Gebresillase, G. A., et al. (2021). Application of 2-methylfuran and 5-methylfurfural for the synthesis of C16 fuel precursor. ResearchGate. Retrieved from [Link]

-

Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. (2001). Molecules. Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. Retrieved from [Link]

-

Biocatalytic reduction of 5-hydroxymethylfurfural to 2,5-furandimethanol using coconut (Cocos nucifera L.) water. (2014). ResearchGate. Retrieved from [Link]

-

Marhamati, Z., et al. (2014). Bio-detoxification of aflatoxin M1 in kefir using Lactobacillus casei. ResearchGate. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. mdpi.com [mdpi.com]

- 6. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biocatalytic anti-Prelog reduction of prochiral ketones with whole cells of Acetobacter pasteurianus GIM1.158 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pure.rug.nl [pure.rug.nl]

- 11. Asymmetric Synthesis of a Fused Tricyclic Hydronaphthofuran Scaffold by Desymmetric [2+2+2] Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive In-Depth Technical Guide to the Theoretical Calculation of 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol Properties

Abstract

This technical guide provides a comprehensive, in-depth protocol for the theoretical calculation of the molecular properties of 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol. This molecule is of significant interest to researchers, scientists, and drug development professionals due to the presence of both a furan scaffold, a common motif in medicinal chemistry, and a trifluoromethyl group, which can significantly alter a molecule's pharmacokinetic and physicochemical properties. In the absence of extensive experimental data for this specific compound, this guide offers a robust computational framework using Density Functional Theory (DFT) to predict its structural, electronic, and spectroscopic characteristics. The methodologies outlined herein are grounded in established best practices for computational chemistry and are designed to provide reliable, reproducible, and insightful data to guide further experimental work and drug discovery efforts.

Introduction: The Rationale for a Computational Approach

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the acidity of nearby functional groups. When coupled with a furan ring, a versatile heterocyclic core found in numerous bioactive compounds, the resulting molecule, this compound, presents a compelling target for investigation.

However, the synthesis and experimental characterization of novel compounds can be a resource-intensive endeavor. Computational chemistry, and specifically Density Functional Theory (DFT), offers a powerful and cost-effective alternative for an initial, detailed exploration of a molecule's properties. By accurately modeling the quantum mechanical behavior of electrons, we can predict a wide range of characteristics before a single gram of the compound is synthesized. This in-silico approach allows for the early identification of promising candidates, the rationalization of structure-activity relationships, and a deeper understanding of the molecule's intrinsic nature.

This guide will provide a step-by-step methodology for the theoretical calculation of the following properties of this compound:

-

Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms.

-

Vibrational Frequencies: To confirm the stability of the optimized geometry and to predict the infrared (IR) spectrum.

-

Electronic Properties: Including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding reactivity.

-

Spectroscopic Data: Prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ¹⁹F) to aid in future experimental structure elucidation.

The Computational Workflow: A Self-Validating System

The following workflow is designed to ensure the scientific integrity and reproducibility of the theoretical calculations. Each step builds upon the previous one, creating a logical and self-validating process.

Caption: A diagram illustrating the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap.

Analysis:

-

A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and therefore more reactive.

-

The spatial distribution of the HOMO and LUMO can provide insights into which parts of the molecule are most likely to act as electron donors (HOMO) and acceptors (LUMO) in chemical reactions.

Predicted NMR Spectra

The prediction of NMR chemical shifts is a powerful tool for confirming the structure of a synthesized compound.

Protocol:

-

Use Optimized Geometry: The NMR calculation should be performed on the previously optimized geometry.

-

Specify Keywords: In a software package like Gaussian, the route section for an NMR calculation would be: #p NMR B3LYP/6-311+G(d,p) SCRF=(Solvent=Acetonitrile, SMD)

-

NMR: Requests the calculation of NMR shielding tensors.

-

-

Reference Compound: To convert the calculated absolute shielding tensors to chemical shifts (δ), a separate NMR calculation must be performed on a reference compound (e.g., Tetramethylsilane, TMS, for ¹H and ¹³C; CFCl₃ for ¹⁹F) using the exact same level of theory. The chemical shift is then calculated as: δ_sample = σ_ref - σ_sample

-

Present Data: The predicted chemical shifts should be presented in a table alongside the corresponding atom labels.

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift | Predicted ¹⁹F Shift |

| [Atom Label] | [Predicted Value] | [Predicted Value] | [Predicted Value] |

| ... | ... | ... | ... |

(Note: The table will be populated with the actual calculated values and atom labels upon completion of the computation.)

Conclusion and Outlook

This technical guide has outlined a robust and scientifically sound computational workflow for the theoretical determination of the key properties of this compound. By following these detailed protocols, researchers can obtain reliable predictions of the molecule's geometry, stability, electronic structure, and spectroscopic signatures. This information is invaluable for guiding synthetic efforts, aiding in the interpretation of experimental data, and accelerating the drug discovery process. The presented methodology serves as a template that can be adapted for the computational investigation of other novel fluorinated furan derivatives, thereby contributing to the rational design of new chemical entities with desired therapeutic properties.

References

-

Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2017). Dispersion-Corrected Mean-Field Electronic Structure Methods. Chemical Reviews, 116(9), 5105–5154. [Link]

-

Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]

-

Chai, J.-D., & Head-Gordon, M. (2008). Systematic optimization of long-range corrected hybrid density functionals. The Journal of Chemical Physics, 128(8), 084106. [Link]

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. [Link]

-

Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Fox, D. J. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

-

Neese, F. (2012). The ORCA program system. Wiley Interdisciplinary Reviews: Computational Molecular Science, 2(1), 73-78. [Link]

An In-Depth Technical Guide to 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol: Synthesis, Properties, and Potential Applications

Foreword: A Molecule of Emerging Interest

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. The unique properties imparted by fluorine—enhanced metabolic stability, increased binding affinity, and altered electronic characteristics—have led to the development of numerous blockbuster drugs and advanced materials. Within this context, 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol emerges as a molecule of significant interest. This guide provides a comprehensive technical overview of this compound, from its likely synthetic origins to its potential applications, for researchers, scientists, and drug development professionals. While a detailed historical record of its initial discovery is not prominently documented in publicly available literature, its synthesis and utility can be inferred from the well-established chemistry of its constituent moieties: the bio-derived 5-methylfuran ring and the trifluoroethanol functionality.

Deconstructing the Core Structure: A Tale of Two Precursors

The structure of this compound (C7H7F3O2), with a molecular weight of 180.12 g/mol , is a fascinating juxtaposition of a renewable chemical feedstock and a synthetically versatile fluorinated alcohol.[1] Understanding the history and properties of its precursors is fundamental to appreciating the potential of the final molecule.

The Bio-Derived Platform: 2-Methylfuran

2-Methylfuran, also known as sylvan, is a five-membered aromatic heterocycle that can be derived from renewable biomass.[2] It is typically manufactured through the catalytic hydrogenolysis of furfural, which is itself produced from pentose sugars found in agricultural byproducts like corn cobs and sugarcane bagasse.[2][3] This sustainable origin makes 2-methylfuran an attractive building block in green chemistry.

Beyond its green credentials, 2-methylfuran is a versatile intermediate in the synthesis of various chemicals and pharmaceuticals.[4][5] It serves as a precursor to antimalarial drugs, anticancer agents, and antimicrobials.[2] Its pleasant, nutty aroma also leads to its use as a flavoring agent in the food industry.[2][3]

The Fluorinated Workhorse: 2,2,2-Trifluoroethanol (TFE)

2,2,2-Trifluoroethanol (TFE) is a colorless, water-miscible liquid with a chemical formula of CF3CH2OH.[6] It is produced industrially through the hydrogenation or hydride reduction of trifluoroacetic acid derivatives.[6] The strong electron-withdrawing nature of the trifluoromethyl group makes TFE a stronger acid than ethanol and enables it to form stable hydrogen bonds.[6]

TFE is widely used as a specialized solvent, particularly for proteins and polyamides.[6] In organic synthesis, it serves as a source of the trifluoromethyl group and is a key precursor to the inhaled anesthetic isoflurane.[6] Its ability to stabilize secondary structures in peptides has also made it a valuable tool in protein folding studies.[6]

The Synthetic Pathway: A Proposed Nucleophilic Addition

The most logical and established method for the synthesis of this compound involves the nucleophilic addition of a trifluoromethyl group to the corresponding aldehyde, 2-acetyl-5-methylfuran. This approach is a cornerstone of organofluorine chemistry.

Precursor Synthesis: 2-Acetyl-5-methylfuran

2-Acetyl-5-methylfuran is a known compound that can be synthesized through various methods, including the Friedel-Crafts acylation of 2-methylfuran. It is a furan derivative with acetyl and methyl groups at the 2- and 5-positions, respectively.[7]

The Ruppert-Prakash Reagent: A Key Enabler

The direct addition of a trifluoromethyl nucleophile is facilitated by the use of (trifluoromethyl)trimethylsilane (TMSCF3), commonly known as the Ruppert-Prakash reagent. This reagent, in the presence of a fluoride source (e.g., tetrabutylammonium fluoride - TBAF), generates a transient trifluoromethyl anion equivalent that readily attacks the electrophilic carbonyl carbon of 2-acetyl-5-methylfuran.

Step-by-Step Laboratory Protocol

The following protocol outlines a plausible and robust method for the synthesis of this compound.

Materials:

-

2-Acetyl-5-methylfuran

-

(Trifluoromethyl)trimethylsilane (Ruppert-Prakash reagent)

-

Tetrabutylammonium fluoride (TBAF), 1M solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1M)

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Dichloromethane (DCM)

-

Standard glassware for anhydrous reactions (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 2-acetyl-5-methylfuran (1.0 eq) and anhydrous THF (100 mL). The solution is cooled to 0 °C in an ice bath.

-

Addition of Reagents: (Trifluoromethyl)trimethylsilane (1.5 eq) is added to the stirred solution. Subsequently, a catalytic amount of TBAF (0.1 eq of 1M solution in THF) is added dropwise via the dropping funnel over 15 minutes.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of 1M HCl (50 mL) at 0 °C. The aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

Chromatography: The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Physicochemical Properties and Spectroscopic Characterization

The introduction of the trifluoromethyl group is expected to significantly influence the physicochemical properties of the parent alcohol.

Expected Properties:

| Property | Expected Value/Characteristic | Rationale |

| Molecular Formula | C7H7F3O2 | Confirmed by chemical suppliers.[1] |

| Molecular Weight | 180.12 g/mol | Calculated from the molecular formula.[1] |

| Appearance | Colorless to pale yellow liquid | Typical for similar small organic molecules. |

| Boiling Point | Elevated compared to non-fluorinated analog | The trifluoromethyl group increases molecular weight and polarity. |

| Solubility | Soluble in common organic solvents | Expected based on its structure. |

| Acidity (pKa) | Lower than the non-fluorinated analog | The electron-withdrawing CF3 group acidifies the hydroxyl proton. |

Spectroscopic Data (Predicted):

-

¹H NMR: Distinct signals for the methyl, furan ring, methine, and hydroxyl protons. The methine proton adjacent to the CF3 group will likely appear as a quartet due to coupling with the fluorine atoms.

-

¹³C NMR: Characteristic signals for the furan ring carbons, the methyl carbon, the carbon bearing the hydroxyl and trifluoromethyl groups (which will show a quartet due to C-F coupling), and the trifluoromethyl carbon itself (also a quartet).

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration. Strong C-F stretching bands are expected in the 1000-1200 cm⁻¹ region.

-

Mass Spectrometry: The molecular ion peak (M+) at m/z 180. A prominent fragment corresponding to the loss of the CF3 group (M-69) is anticipated.

Potential Applications in Drug Discovery and Development

The unique structural features of this compound make it a promising scaffold for the development of novel therapeutic agents.

Metabolic Blocking

The trifluoromethyl group is a well-known metabolic blocker. Its presence can prevent oxidative metabolism at the benzylic-like position, thereby increasing the in vivo half-life of a drug candidate.

Enhanced Binding Affinity

The trifluoromethyl group can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially leading to enhanced binding affinity and potency.

Modulation of Physicochemical Properties

The introduction of the trifluoromethyl group can be used to fine-tune the lipophilicity and pKa of a molecule, which are critical parameters for optimizing pharmacokinetic and pharmacodynamic properties.

Potential Therapeutic Areas:

Given the diverse biological activities associated with furan-containing compounds, this molecule could serve as a starting point for the development of new drugs in areas such as:

-

Antimicrobials: The furan nucleus is present in many natural and synthetic antimicrobial agents.

-

Anticancer Agents: Numerous furan derivatives have demonstrated cytotoxic activity against various cancer cell lines.

-

Central Nervous System (CNS) Agents: The lipophilicity and metabolic stability imparted by the trifluoromethyl group could be advantageous for designing CNS-penetrant drugs.

Diagram of Potential Applications:

Caption: Potential applications stemming from the key properties of the molecule.

Conclusion and Future Outlook

This compound stands as a testament to the power of combining bio-derived building blocks with modern fluorination chemistry. While its specific history remains to be fully elucidated, its logical synthesis and promising properties position it as a valuable tool for researchers in drug discovery and materials science. The exploration of its biological activities and the development of its derivatives are exciting avenues for future research that could lead to the discovery of novel therapeutics and advanced materials. This guide serves as a foundational resource to inspire and facilitate such endeavors.

References

-

Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. (2024, January 2). MDPI. Retrieved January 24, 2026, from [Link]

-

Catalytic Transfer Hydrogenation of Furfural in Isopropanol to produce 2-Methylfuran (2-MF). (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. (2025, August 8). ResearchGate. Retrieved January 24, 2026, from [Link]

-

2-Acetyl-5-Methylfuran. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

- Process for the synthesis of 2,2,2-trifluoroethanol. (n.d.). Google Patents.

-

Ethanol, 2,2,2-trifluoro-. (n.d.). NIST WebBook. Retrieved January 24, 2026, from [Link]

-

Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Applications of 2, 2, 2 Trifluoroethanol as a Versatile Co-solvent in Supercritical Fluid Chromatography for Purification of Unstable Boronate Esters, Enhancing Throughput, Reducing Epimerization, and for Additive Free Purifications. (2025, August 5). ResearchGate. Retrieved January 24, 2026, from [Link]_

-

Production of 2-Methyl Furan, a Promising 2nd Generation Biofuel, by the Vapor Phase Hydrodeoxygenation of Biomass-Derived Furfural Over Tio2 Supported Cu-Ni Bimetallic Catalysts. (2025, June 19). ResearchGate. Retrieved January 24, 2026, from [Link]

- Method for the preparation of 2,2,2-trifluoroethanol. (n.d.). Google Patents.

-

2-Methylfuran. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

-

Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Synthesis of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol from 2-Acetylfuran. (2025, August 7). ResearchGate. Retrieved January 24, 2026, from [Link]

-

(+)-2,2,2-Trifluoro-1-phenylethanol. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

2-Methylfuran CAS 534-22-5. (n.d.). Shandong Yino Biologic Materials Co., Ltd.. Retrieved January 24, 2026, from [Link]

-

2-Methylfuran. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

2,2,2-Trichloro-1-(5-methylfuran-2-yl)ethanol. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. yinobio.net [yinobio.net]

- 3. 2-Methylfuran - Wikipedia [en.wikipedia.org]

- 4. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Applications of 2,2,2-Trifluoroethanol_Chemicalbook [chemicalbook.com]

- 7. 2-Acetyl-5-Methylfuran | C7H8O2 | CID 14514 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol

Introduction: The Significance of Trifluoromethyl-Functionalized Furan Scaffolds

The convergence of furan ring systems and trifluoromethyl groups within a single molecular architecture presents a compelling opportunity for the discovery of novel bioactive compounds and advanced materials. The furan moiety, a versatile heterocyclic core, is a prevalent feature in numerous natural products and pharmaceuticals, valued for its unique electronic properties and ability to engage in various biological interactions. Concurrently, the trifluoromethyl group is a well-established bioisostere for the methyl group, offering enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.

2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol stands as a pivotal chiral building block, integrating these two valuable pharmacophores. The secondary alcohol functionality serves as a versatile handle for a wide array of chemical transformations, enabling the synthesis of a diverse library of derivatives. This guide provides detailed protocols for the synthesis of ester and ether derivatives from this starting material, with a special focus on the practical considerations dictated by the electron-withdrawing nature of the trifluoromethyl group.

Chemical Reactivity Considerations

The presence of the strongly electron-withdrawing trifluoromethyl group adjacent to the hydroxyl-bearing carbon significantly impacts the reactivity of this compound. This electronic effect increases the acidity of the hydroxyl proton, facilitating its removal by a base. However, it can also influence the nucleophilicity of the corresponding alkoxide and the stability of potential carbocation intermediates. The protocols outlined below are designed to accommodate these electronic properties to achieve efficient and high-yielding transformations.

Part 1: Synthesis of Ester Derivatives

Esterification of this compound can be achieved through several standard methods. The choice of method will depend on the nature of the carboxylic acid and the desired scale of the reaction.

Protocol 1.1: Steglich Esterification

This method is particularly useful for the coupling of the alcohol with a wide range of carboxylic acids, including sterically hindered ones, under mild conditions.

Reaction Workflow:

Scale-Up Synthesis of Enantiopure 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol: An Application Note and Protocol

Introduction: The Significance of Chiral Trifluoromethyl Alcohols in Medicinal Chemistry

The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity.[1] Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles.[2][3] Consequently, the synthesis of enantiomerically pure compounds is of paramount importance in modern drug discovery and development.[4] The target molecule of this guide, enantiopure 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol, is a valuable chiral building block. Its structural motifs—a trifluoromethyl carbinol and a furan ring—are prevalent in a variety of biologically active compounds.[5] The furan moiety, in particular, serves as a versatile precursor for further chemical transformations.[6][7]

This application note provides a comprehensive, field-proven guide for the scale-up synthesis of enantiopure this compound, designed for researchers, scientists, and professionals in drug development. We will delve into a robust two-step synthetic sequence, commencing with the synthesis of the precursor ketone and culminating in a highly enantioselective biocatalytic reduction. The protocols provided are designed to be self-validating, with in-process controls and analytical methods to ensure the production of a high-purity, enantiomerically enriched final product.

Synthetic Strategy: A Two-Step Approach to Enantiopurity

The synthesis of enantiopure this compound is most efficiently achieved through a two-step process. The first step involves the synthesis of the prochiral ketone, 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanone. The second, and most critical, step is the asymmetric reduction of this ketone to the desired chiral alcohol.

Figure 1: Overall synthetic workflow for the preparation of enantiopure this compound.

For the crucial asymmetric reduction step, we have selected a biocatalytic approach employing an alcohol dehydrogenase (ADH). Biocatalysis offers several advantages for scale-up, including high enantioselectivity, mild reaction conditions, and a favorable environmental profile compared to many metal-based catalysts.[8] Specifically, ADHs from organisms such as Lactobacillus kefir and Lactobacillus brevis have demonstrated excellent performance in the reduction of trifluoromethyl ketones.[1][9] These enzymes often exhibit predictable stereoselectivity (following Prelog's or anti-Prelog's rule) and can be used as whole-cell catalysts or as isolated enzymes, often with a cofactor regeneration system.[2]

Part 1: Synthesis of the Precursor Ketone

The synthesis of 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanone is readily achieved via a Friedel-Crafts acylation of 2-methylfuran with trifluoroacetic anhydride.

Protocol 1: Gram-Scale Synthesis of 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanone

Materials and Equipment:

| Reagent/Equipment | Purpose |

| 2-Methylfuran | Starting material |

| Trifluoroacetic anhydride | Acylating agent |

| Anhydrous Dichloromethane (DCM) | Solvent |

| Pyridine | Catalyst/Base |

| 1 M HCl (aq) | Quenching agent |

| Saturated NaHCO₃ (aq) | Neutralizing wash |

| Brine | Washing agent |

| Anhydrous MgSO₄ | Drying agent |

| Round-bottom flask | Reaction vessel |

| Magnetic stirrer and stir bar | Agitation |

| Ice bath | Temperature control |

| Separatory funnel | Liquid-liquid extraction |

| Rotary evaporator | Solvent removal |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-methylfuran (1.0 eq) in anhydrous dichloromethane (DCM, approx. 5 mL per mmol of 2-methylfuran).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add pyridine (1.2 eq) to the stirred solution. Following this, add trifluoroacetic anhydride (1.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture back to 0 °C and slowly quench with 1 M HCl (aq).

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure ketone.

Part 2: Enantioselective Biocatalytic Reduction

This section details the asymmetric reduction of the synthesized ketone to the target chiral alcohol using a whole-cell biocatalyst. Whole-cell catalysis is often preferred for scale-up as it circumvents the need for enzyme purification and provides an endogenous system for cofactor regeneration.[3]

Protocol 2: Scale-Up Biocatalytic Reduction of 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanone

Materials and Equipment:

| Reagent/Equipment | Purpose |

| 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanone | Substrate |

| Lyophilized whole cells (e.g., Lactobacillus kefir) | Biocatalyst |

| Isopropanol | Co-solvent and reducing agent |

| Phosphate buffer (e.g., 100 mM, pH 7.0) | Reaction medium |

| D-Glucose (optional) | For cofactor regeneration |

| Ethyl acetate | Extraction solvent |

| Celite® | Filtration aid |

| Jacketed glass reactor | Controlled reaction vessel |

| Overhead stirrer | Efficient mixing |

| pH probe and controller | Maintain optimal pH |

| Temperature probe and controller | Maintain optimal temperature |

Procedure:

-

Biocatalyst Preparation: Prepare a suspension of the lyophilized whole cells in the phosphate buffer. The optimal cell loading should be determined in small-scale trials but is typically in the range of 50-100 g/L.

-

Reaction Setup: In a jacketed glass reactor equipped with an overhead stirrer, pH probe, and temperature probe, add the phosphate buffer and the cell suspension.

-

Temperature and pH Control: Adjust the temperature of the reactor to 30 °C and the pH to 7.0.

-

Substrate Addition: Dissolve the ketone in a minimal amount of isopropanol (e.g., 5-10% v/v of the total reaction volume). Add this solution to the reactor. The final substrate concentration should be optimized, but a starting point of 10-20 g/L is recommended to avoid substrate inhibition of the enzyme.

-

Cofactor Regeneration: Isopropanol serves as a sacrificial hydrogen donor for cofactor regeneration, being oxidized to acetone. D-glucose can also be added to further enhance cofactor regeneration through the cells' metabolic pathways.

-

Reaction Monitoring: Monitor the conversion of the ketone and the formation of the alcohol by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). This will also allow for the determination of the enantiomeric excess (e.e.).

-

Work-up: Once the reaction has reached completion (typically >99% conversion and >99% e.e.), quench the reaction by adding an equal volume of ethyl acetate.

-

Filtration and Extraction: Stir the mixture for 30 minutes, then filter through a pad of Celite® to remove the cell mass. Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with additional portions of ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude alcohol can be purified by column chromatography on silica gel to remove any non-volatile impurities.

Analytical Methods for Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of the final product.

Chiral HPLC Method for Enantiomeric Excess Determination

A general method for the analysis of chiral trifluoromethyl-substituted alcohols is provided below. Method optimization will be required for this specific analyte.[5]

| Parameter | Condition |

| Column | Chiralpak® AD-H or Chiralcel® OD-H |

| Mobile Phase | n-Hexane/Isopropanol (e.g., 95:5 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Sample Preparation | 1 mg/mL in mobile phase |

The enantiomeric excess (% e.e.) is calculated using the peak areas of the two enantiomers (E1 and E2): % e.e. = |(Area_E1 - Area_E2) / (Area_E1 + Area_E2)| x 100

A resolution of ≥ 1.5 between the enantiomer peaks indicates baseline separation.[5]

Safety Considerations for Scale-Up

-

Trifluoroacetic Anhydride: This reagent is corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

2-Methylfuran: This compound is flammable. All operations should be conducted away from ignition sources.

-

Biocatalysis: While generally safe, handling of microbial cultures requires adherence to good microbiological practices.

-

Large-Scale Reactions: Exothermic reactions should be carefully controlled with adequate cooling capacity. Pressure build-up in closed systems should be avoided.[4] A thorough risk assessment should be conducted before commencing any scale-up operation.[10]

Sources

- 1. Alcohol Dehydrogenases with anti‐Prelog Stereopreference in Synthesis of Enantiopure Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Conversion of biomass-derived monosaccharides to 2-methylfuran in supercritical acetone - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New alcohol dehydrogenases for the synthesis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. orgsyn.org [orgsyn.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol

Welcome to the technical support guide for the synthesis of 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol. This document is designed for researchers, chemists, and process development professionals who are utilizing this critical synthesis and may encounter challenges. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms and side reactions to empower you to optimize your experimental outcomes.

The primary route to this molecule involves the nucleophilic trifluoromethylation of 5-methyl-2-furaldehyde, most commonly using trimethyl(trifluoromethyl)silane (TMSCF₃), known as the Ruppert-Prakash reagent.[1][2] While effective, the unique chemical nature of the furan ring presents specific challenges that can lead to side reactions and reduced yields. This guide addresses the most common issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Low Yield and Formation of Black/Brown Tarry Material

Q: My reaction mixture turns dark brown or black upon addition of the catalyst or during workup, and the final yield of the desired alcohol is very low. TLC analysis shows a complex mixture of baseline material. What is happening?

A: This is the most frequently encountered issue and is almost certainly due to the acid-catalyzed degradation and polymerization of the furan ring.

-

Expert Analysis & Causality: The furan ring, while aromatic, has a significantly lower resonance energy (~16 kcal/mol) compared to benzene (~36 kcal/mol).[3] This makes it highly susceptible to acidic conditions.[3][4] The presence of even trace amounts of acid can protonate the furan oxygen or the double bonds, initiating a cascade of reactions including ring-opening, self-condensation, and ultimately polymerization into insoluble, dark-colored materials often referred to as "humins".[4]

-

Where is the Acid Coming From?

-

Reagents: The starting 5-methyl-2-furaldehyde may contain acidic impurities from its synthesis or degradation.

-

Catalyst/Initiator: Some activators for the Ruppert-Prakash reagent can be Lewis acidic or generate acidic byproducts.

-

Aqueous Workup: Standard acidic workups (e.g., using HCl or NH₄Cl) are often too harsh for this substrate and can cause immediate degradation of both the product and any unreacted starting material.

-

Silica Gel Chromatography: The acidic nature of standard silica gel can cause the product to degrade on the column, leading to streaking, dark bands, and poor recovery.

-

-

Preventative Protocols & Solutions:

-

Ensure Starting Material Purity: Distill or filter your 5-methyl-2-furaldehyde through a short plug of basic alumina immediately before use to remove acidic impurities.

-

Optimize Reaction Conditions: Use a catalytic amount of a non-acidic initiator for the Ruppert-Prakash reagent. Tetrabutylammonium fluoride (TBAF) is a common choice, but ensure it is anhydrous, as water can affect the reaction.[5]

-

Implement a Buffered or Basic Workup: Avoid acidic quenches. The reaction should be quenched carefully with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium fluoride (NaF) to remove silicon byproducts.

-

Use Deactivated Silica Gel for Purification: Before performing column chromatography, neutralize your silica gel. This can be done by preparing a slurry of the silica in a solvent like ethyl acetate containing 1-2% triethylamine (Et₃N), then evaporating the solvent. This "deactivated" silica will prevent on-column degradation.

-

Issue 2: Appearance of a Significant, Unidentified Byproduct

Q: I've managed to avoid tar formation, but I'm observing a significant byproduct with a similar polarity to my product that I cannot identify. What could it be?

A: This is likely a result of an electrophilic attack on the electron-rich furan ring, leading to oligomerization.

-

Expert Analysis & Causality: The furan ring is electron-rich and prone to electrophilic substitution, primarily at the C5 position (or C2, if C5 is blocked). In this synthesis, the aldehyde group at C2 deactivates the ring, but the methyl group at C5 is activating. If an electrophilic species is generated, it can react with a molecule of the starting material or product. A likely electrophile is a protonated aldehyde or the hemiacetal formed with the product alcohol, which can then be attacked by another furan ring. This leads to the formation of bis(furyl)methane-type structures.[6]

-

Proposed Side Reaction Mechanism:

-

An acidic proton (H⁺) protonates the carbonyl oxygen of the starting aldehyde.

-

The electron-rich furan ring of a second molecule (either starting material or product) acts as a nucleophile, attacking the activated carbonyl carbon.

-

Dehydration leads to the formation of a new C-C bond, linking two furan rings.

-

-

Visualizing the Competing Pathways:

Figure 1. Competing reaction pathways in the synthesis. -

Solutions & Protocols:

-

Strictly Anhydrous & Inert Conditions: Ensure your reaction is run under an inert atmosphere (Nitrogen or Argon) and that all solvents and reagents are rigorously dried. Water can facilitate proton transfer and promote side reactions.

-

Control Stoichiometry and Addition Rate: Add the Ruppert-Prakash reagent slowly to the solution of the aldehyde and catalyst at a low temperature (e.g., 0 °C). This maintains a low concentration of the reactive trifluoromethyl anion and can disfavor side reactions.

-

Re-evaluate the Catalyst System: If problems persist, consider alternative catalyst systems that are known to be milder. For example, using a potassium alkoxide catalyst at low loadings has been shown to be highly effective for trifluoromethylation of aldehydes and ketones.[1]

-

Frequently Asked Questions (FAQs)

Q1: Can I use a different trifluoromethylating agent? A1: Yes, other reagents exist, such as those based on trifluoromethyl iodide (CF₃I) with an appropriate reductant or zinc reagent.[1] However, the Ruppert-Prakash reagent (TMSCF₃) is generally preferred for its stability, commercial availability, and relatively mild reaction conditions when paired with a suitable catalyst.[2]

Q2: What is the optimal solvent for this reaction? A2: Anhydrous tetrahydrofuran (THF) is the most commonly used and reliable solvent. It effectively dissolves the reagents and is stable under the typical reaction conditions. Other aprotic polar solvents like diethyl ether or 2-methyl-THF could also be employed.[7]

Q3: My product seems volatile. Are there special purification considerations? A3: The product alcohol can have a relatively low boiling point and may be lost under high vacuum. When removing solvent on a rotary evaporator, use minimal heat and vacuum. For final purification, if distillation is chosen, it must be performed under reduced pressure and with care. Column chromatography on deactivated silica is often the most reliable method.

Q4: How do I confirm the structure of my final product and identify byproducts? A4: Standard characterization techniques are effective.

-

¹H NMR: Look for the characteristic quartet for the carbinol proton (-CH(OH)CF₃) coupled to the CF₃ group.

-

¹⁹F NMR: A singlet (or a doublet if coupled to the carbinol proton) around -75 to -80 ppm is indicative of the CF₃ group.

-

¹³C NMR: The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling.

-

Mass Spectrometry (GC-MS or LC-MS): This is invaluable for identifying the molecular weight of your product and potential byproducts, such as the bis(furyl)methane structures discussed above.

Summary of Key Parameters for Success

| Parameter | Recommendation | Rationale |

| Starting Aldehyde | Purify by distillation or filtration through basic alumina. | Removes acidic impurities that catalyze polymerization. |

| Solvent & Atmosphere | Anhydrous THF under N₂ or Ar. | Prevents proton-transfer and degradation pathways. |

| Catalyst | Catalytic (5-10 mol%) anhydrous TBAF or K-alkoxide. | Initiates trifluoromethylation without introducing harsh acidity.[1][5] |

| Temperature | 0 °C to room temperature; slow addition of TMSCF₃. | Controls reaction rate and minimizes side reactions. |

| Workup | Quench with saturated NaHCO₃ (aq) or NaF (aq). | Avoids acidic conditions that degrade the furan ring. |

| Purification | Column chromatography on silica gel deactivated with Et₃N. | Prevents on-column degradation of the acid-sensitive product. |

References

-

Trifluoromethyl carbinol synthesis. Organic Chemistry Portal. [Link]

-

Prakash, G. K. S., Krishnamurti, R., & Olah, G. A. (1989). Synthetic methods and reactions. 149. Fluoride-induced nucleophilic trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMS-CF3). A trifluoromethyl-Grignard equivalent. Journal of the American Chemical Society, 111(1), 393–395.[Link]

-

Singh, R. P., Kirchmeier, R. L., & Shreeve, J. M. (1999). A New Application of Me3SiCF3: TBAF-Catalyzed Trifluoromethylation of α-Keto Esters. Organic Letters, 1(7), 1047–1049.[Link]

-

Lewkowski, J. (2001). Synthesis, chemistry and applications of 5-hydroxymethyl-furfural and its derivatives. Arkivoc, 2001(1), 17-54.[Link]

-

Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI. [Link]

-

Addition Reactions of Furan. Pearson. [Link]

-

Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016. RSC Publishing. [Link]

-

Aromaticity, Stability and Reactivity in Pyrrole, Furan and Thiophene - II. YouTube. [Link]

-

Rapid in situ generation of 2-(halomethyl)-5-phenylfuran and nucleophilic addition in a microflow reactor. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

15 carbon oxygenated fuel precursor (C15) synthesis by consecutive substitution reaction between furfural and 2-methylfuran. CONICET. [Link]

-

Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. ResearchGate. [Link]

Sources

- 1. Trifluoromethyl carbinol synthesis [organic-chemistry.org]

- 2. Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Furan as a versatile synthon [pubsapp.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Support Center: Catalyst Poisoning in the Synthesis of 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol

Welcome to the technical support center for the synthesis of 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst poisoning during this critical trifluoromethylation reaction. As a Senior Application Scientist, I have compiled this resource based on established chemical principles and field-proven insights to help you navigate the complexities of this synthesis and ensure the integrity of your experimental outcomes.

The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves the nucleophilic trifluoromethylation of 5-methylfurfural using a trifluoromethylating agent, most commonly trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent. This reaction is typically facilitated by a catalyst, which can be either a nucleophilic initiator, such as a fluoride source, or a Lewis acid. The efficiency of this catalytic process is paramount for achieving high yields and purity. However, the catalyst's performance can be significantly hampered by various poisons, leading to frustratingly low yields or complete reaction failure.

This guide provides a structured approach to identifying and mitigating catalyst poisoning through a series of troubleshooting questions and detailed experimental protocols.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Poisoning

Issue 1: Low or No Conversion of 5-Methylfurfural

Question: My reaction shows little to no consumption of the starting aldehyde, even after extended reaction times. What are the likely causes related to catalyst poisoning?

Answer: This is a classic symptom of catalyst inhibition or deactivation. The root cause often lies in the purity of your reagents and the reaction environment. Here’s a breakdown of potential culprits and how to address them:

Potential Cause A: Water in the Reaction System (for Nucleophilic Catalysis)

-

Causality: In nucleophilic catalysis, where a fluoride source like tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF) is used to activate the TMSCF₃, water is a significant poison.[1] The fluoride ion, which is the active catalytic species, will be preferentially protonated by water to form hydrogen fluoride (HF), rendering it non-nucleophilic and thus unable to activate the TMSCF₃.

-

Troubleshooting Protocol:

-

Reagent and Solvent Purity Check:

-

Ensure your 5-methylfurfural is anhydrous. If it has been stored for a long time or exposed to air, consider purifying it by distillation under reduced pressure.

-

Use a freshly opened bottle of anhydrous solvent (e.g., THF, DMF). If you suspect solvent contamination, dry it using appropriate methods (e.g., distillation over sodium/benzophenone for THF, or storing over activated molecular sieves).

-

Ensure your TMSCF₃ is of high purity and has been handled under inert conditions to prevent hydrolysis.

-

-

Reaction Setup:

-

Thoroughly flame-dry all glassware under vacuum or oven-dry it at >120 °C for several hours before use.

-

Assemble the reaction under an inert atmosphere (e.g., argon or nitrogen).

-

Use dry syringes and needles for all transfers of reagents and solvents.

-

-

Potential Cause B: Acidic Impurities (for Nucleophilic Catalysis)

-

Causality: Similar to water, any acidic impurities present in the 5-methylfurfural or solvent will neutralize the nucleophilic catalyst (e.g., F⁻). 5-Methylfurfural, especially if derived from biomass, can contain acidic byproducts from its synthesis.[2]

-

Troubleshooting Protocol:

-

Neutralization/Purification of 5-Methylfurfural:

-

Before use, dissolve the 5-methylfurfural in a suitable organic solvent (e.g., diethyl ether) and wash it with a saturated aqueous solution of sodium bicarbonate, followed by a brine wash.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

For higher purity, distillation under reduced pressure is recommended.

-

-

Potential Cause C: Lewis Base Impurities (for Lewis Acid Catalysis)

-

Causality: When employing a Lewis acid catalyst (e.g., Ti(OiPr)₄, TiF₄), any Lewis basic impurities in the reaction mixture can coordinate to the Lewis acid, blocking the active site required for the activation of the aldehyde.[3] Common Lewis basic impurities include water, alcohols, and amines.

-

Troubleshooting Protocol:

-

Rigorous Purification of Reagents:

-

Follow the same stringent drying and purification procedures for the solvent and 5-methylfurfural as outlined for nucleophilic catalysis.

-

Ensure the TMSCF₃ is free from any residual amines that may have been used in its preparation.

-

-

Potential Cause D: Furan Ring Coordination to Lewis Acid Catalyst

-

Causality: The furan ring is an electron-rich heterocycle and can act as a Lewis base, coordinating to the Lewis acid catalyst.[4] This coordination can lead to catalyst inhibition or even promote undesired side reactions like polymerization.

-

Troubleshooting Protocol:

-

Choice of Lewis Acid:

-

Experiment with different Lewis acids. Some Lewis acids may have a lower affinity for the furan oxygen.

-

-

Reaction Temperature:

-

Running the reaction at lower temperatures can sometimes disfavor the furan-Lewis acid coordination.

-

-

Issue 2: Initial Reaction Progress, Followed by Stalling

Question: My reaction starts, and I can see product formation, but it stops before all the starting material is consumed. Why is this happening?

Answer: This scenario suggests that the catalyst is initially active but is being deactivated over the course of the reaction.

Potential Cause A: Polymerization of 5-Methylfurfural

-

Causality: Furans, particularly furan aldehydes, are known to be sensitive to acidic conditions and can undergo polymerization.[5] If your reaction conditions are too acidic (due to impurities or the Lewis acid catalyst itself), the 5-methylfurfural can polymerize. These polymeric materials can coat the surface of a heterogeneous catalyst or sequester a homogeneous catalyst, leading to deactivation.

-

Troubleshooting Protocol:

-

Control of Acidity:

-

If using a Lewis acid, consider using a milder one or a lower catalyst loading.

-

Ensure all reagents are free of acidic impurities.

-

-

Reaction Monitoring:

-

Monitor the reaction closely by TLC or GC/MS. If you observe the formation of baseline material on TLC or high molecular weight species in GC/MS, polymerization is likely occurring.

-

-

Temperature Control:

-

Run the reaction at the lowest effective temperature to minimize polymerization.

-

-

Potential Cause B: Product Inhibition

-

Causality: The product, this compound, contains a hydroxyl group and a furan ring, both of which can act as Lewis bases. In Lewis acid-catalyzed reactions, the product can coordinate to the Lewis acid more strongly than the starting aldehyde, leading to product inhibition.

-

Troubleshooting Protocol:

-

Catalyst Loading:

-

It may be necessary to use a stoichiometric amount of the Lewis acid to overcome product inhibition. However, this increases cost and can complicate work-up.

-

-

Alternative Catalysts:

-

Investigate nucleophilic catalysis (e.g., with TBAF) which is less prone to product inhibition of this nature.

-

-

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst to use for this reaction?

A1: The choice of catalyst depends on your specific experimental setup and the purity of your starting materials. For general laboratory-scale synthesis with well-purified reagents, nucleophilic catalysis with a catalytic amount of TBAF or CsF is often effective and avoids the potential for furan polymerization caused by strong Lewis acids.[1] If you are working with less pure, biomass-derived 5-methylfurfural, a more robust catalytic system may be needed, and careful purification of the starting material is highly recommended.[2]

Q2: How can I be sure my 5-methylfurfural is pure enough?

A2: Purity can be assessed by ¹H NMR and GC/MS. In the ¹H NMR spectrum, look for the absence of signals corresponding to common impurities like formic acid or other organic acids. GC/MS can help identify volatile impurities. A simple visual inspection is also useful; pure 5-methylfurfural should be a colorless to pale-yellow liquid. Darker coloration can indicate the presence of polymeric impurities.

Q3: Can I use a different trifluoromethylating agent?

A3: While TMSCF₃ (Ruppert-Prakash reagent) is the most common and generally effective reagent for this transformation, other nucleophilic trifluoromethylating reagents exist.[6] However, their reactivity and compatibility with furan-containing substrates would need to be evaluated.

Q4: My reaction mixture turns dark brown/black. What does this indicate?